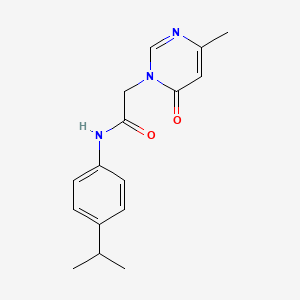

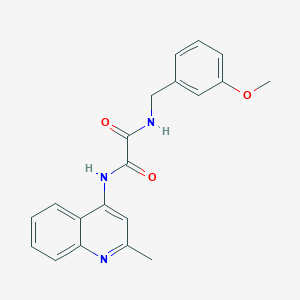

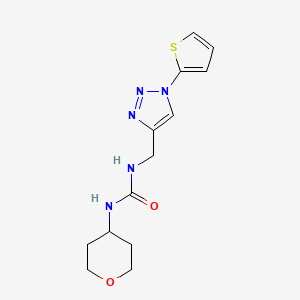

N-(4-isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(4-isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide" is a chemical entity that can be associated with various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related pyrimidinyl acetamide compounds typically involves the reaction of an appropriate pyrimidine derivative with an acyl chloride or an acetic acid derivative in the presence of a base or a coupling agent. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . This method could potentially be adapted for the synthesis of the compound by using the appropriate isopropylphenyl and methylpyrimidinyl starting materials.

Molecular Structure Analysis

The molecular structure of pyrimidinyl acetamides is characterized by the presence of a pyrimidine ring, which can engage in hydrogen bonding and other non-covalent interactions. The substitution pattern on the pyrimidine ring and the phenyl ring can influence the overall geometry and electronic distribution of the molecule. For instance, the optimized geometry of a related compound showed near-planarity between the phenyl ring and the pyrimidine ring, which could be relevant for the compound as well .

Chemical Reactions Analysis

Pyrimidinyl acetamides can undergo various chemical reactions, including hydrolysis under acidic conditions to yield different products. For example, medium-ring lactams derived from fused 4(3H)-pyrimidin-4-ones were hydrolyzed to give corresponding hydrolyzed products . This suggests that the compound "N-(4-isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide" may also be susceptible to hydrolysis, potentially yielding an isopropylphenyl amine and a methylpyrimidinyl acetic acid derivative.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinyl acetamides can be influenced by their molecular structure. For instance, the presence of substituents such as methoxy groups on the phenyl ring can significantly affect the potency and selectivity of these compounds when interacting with biological targets, as seen in the case of adenosine A3 receptor antagonists . The electronic properties, such as hydrogen bonding capabilities and the distribution of electron density, can be analyzed using techniques like NBO analysis, as demonstrated for similar compounds . These analyses can provide insights into the reactivity and interaction potential of the compound .

Scientific Research Applications

Antitumor Activity

The compound has shown potential in antitumor research. A study by Gangjee et al. (2000) explored the effect of C9-methyl substitution and C8-C9 conformational restriction on antifolate and antitumor activity, indicating that certain modifications in the structure could enhance the compound's inhibitory potency against dihydrofolate reductase (DHFR) as well as its antitumor activity against various tumor cell lines. The study suggests that the addition of a 9-methyl group and conformational restriction at the C8-C9 bridge could increase the compound's efficacy in inhibiting tumor growth (Gangjee et al., 2000).

Synthesis Methodologies

Research has also focused on the synthesis of derivatives of the compound, exploring novel methodologies for creating compounds with potential biological activities. For example, Aggarwal et al. (2014) reported a solvent-free synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles, highlighting a quick and efficient method for synthesizing derivatives with moderate to significant cytotoxic and antibacterial activity (Aggarwal et al., 2014).

Antimicrobial Activity

The antimicrobial potential of derivatives has been a subject of interest as well. A study focused on synthesizing and evaluating the antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material. These compounds showed good antibacterial and antifungal activities, comparable to standard drugs (Hossan et al., 2012).

SAR Studies

Structure-activity relationship studies have been conducted to understand how different modifications to the compound's structure affect its biological activities. For instance, Desai et al. (2008) conducted QSAR studies on 4-oxo-thiazolidines and 2-oxo-azetidines, showing that structural and physicochemical parameters play a significant role in determining the compounds' antibacterial activities. These studies help in identifying the characteristics that contribute to the efficacy of these compounds as potential antibacterial agents (Desai et al., 2008).

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “N-(4-isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide” and similar compounds could have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-11(2)13-4-6-14(7-5-13)18-15(20)9-19-10-17-12(3)8-16(19)21/h4-8,10-11H,9H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNXVGKGXYLGSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2543331.png)